[1-(2-Methoxyethyl)cyclopentyl]methanamine, with the molecular formula and a molecular weight of 157.25 g/mol, is a chemical compound that serves as a versatile building block in organic synthesis. Its systematic name reflects its structure, which includes a cyclopentyl group and a methoxyethyl substituent on the amine. This compound is primarily sourced from chemical suppliers and is utilized in various research applications due to its unique properties and reactivity.
The compound can be obtained from specialized chemical suppliers such as BenchChem and Sigma-Aldrich, which offer it for research purposes. It is also listed in databases like PubChem, highlighting its relevance in scientific research.
[1-(2-Methoxyethyl)cyclopentyl]methanamine is classified as an amine due to the presence of the amino group (-NH2). It belongs to the category of substituted cyclopentylamines, which are known for their applications in medicinal chemistry and organic synthesis.
The synthesis of [1-(2-Methoxyethyl)cyclopentyl]methanamine typically involves nucleophilic substitution reactions. A common method includes reacting cyclopentylmethylamine with 2-methoxyethyl chloride under basic conditions. This reaction is generally carried out in organic solvents such as dichloromethane or toluene, using bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the alkyl halide.
In industrial settings, continuous flow reactors may be employed to improve mixing and heat transfer, optimizing yield and purity further by using catalysts and controlled reaction conditions .
The molecular structure of [1-(2-Methoxyethyl)cyclopentyl]methanamine can be represented by its canonical SMILES notation: COCCC1(CCCC1)CN
. The InChI key for this compound is ZMYGSITVGPOSKC-UHFFFAOYSA-N
, which provides a unique identifier for database searches.
Property | Value |
---|---|
Molecular Formula | C9H19NO |
Molecular Weight | 157.25 g/mol |
IUPAC Name | [1-(2-methoxyethyl)cyclopentyl]methanamine |
InChI | InChI=1S/C9H19NO/c1-11-7-6-9(8-10)4-2-3-5-9/h2-8,10H2,1H3 |
InChI Key | ZMYGSITVGPOSKC-UHFFFAOYSA-N |
Canonical SMILES | COCCC1(CCCC1)CN |
[1-(2-Methoxyethyl)cyclopentyl]methanamine can participate in several types of chemical reactions:
The mechanism of action for [1-(2-Methoxyethyl)cyclopentyl]methanamine involves its interaction with various molecular targets such as enzymes and receptors. As a ligand, it binds to specific sites on these targets, modulating their activity through hydrogen bonding and hydrophobic interactions facilitated by the methoxyethyl group and the amine moiety. This property enhances its binding affinity and specificity towards biological targets, making it significant in pharmacological studies.
Relevant analyses include spectroscopic techniques (NMR, IR) that confirm structural integrity and purity post-synthesis.
[1-(2-Methoxyethyl)cyclopentyl]methanamine finds applications primarily in scientific research:
This compound's unique properties make it an essential tool in both academic research and industrial applications, particularly in the fields of medicinal chemistry and materials science .
Substituted cyclopentylamines emerged prominently during the 2010s alongside advances in synthetic cannabinoid (SC) and novel psychoactive substance (NPS) chemistry. Driven by legislative pressures on established scaffolds (e.g., JWH-type compounds), chemists began exploiting underutilized alicyclic frameworks. Cyclopentyl rings offered advantages: synthetic accessibility, metabolic resistance, and conformational rigidity for precise receptor engagement. Early examples like cyclopentylindole-3-carbonyl derivatives demonstrated potent cannabimimetic effects, validating the cyclopentane core as a viable pharmacophore .
[1-(2-Methoxyethyl)cyclopentyl]methanamine itself likely arose from systematic structural hybridization. Methoxyethyl chains were incorporated into amine design to enhance water solubility and modulate blood-brain barrier permeability, addressing limitations of purely hydrophobic analogs. Patent literature from the late 2000s–early 2010s reveals parallel developments, such as cyclopropylamine derivatives with ether-linked side chains intended as kinase inhibitors or neurotransmitter modulators [2]. These innovations converged into the synthesis of methoxyethyl-functionalized cyclopentylamines, marking a shift towards "polar-tail" strategies in bioactive amine design. The compound typifies a trend where novel NPS often precede formal academic disclosure, appearing first in unregulated markets or online psychonaut forums before rigorous characterization .
Table 1: Evolution of Key Cyclopentylamine Derivatives in Medicinal Chemistry and NPS Research
Compound Class | Structural Features | Primary Bioactivity Target | Era |
---|---|---|---|
Cyclopentylindoles | Cyclopentyl linked to indole-3-carbonyl | CB1/CB2 agonists | Mid-2000s |
Cyclopropylamine ethers | Cyclopropyl + alkoxyalkyl amine | Kinase inhibition, Neurotransmission | Late 2000s |
1-(2-Methoxyethyl)cyclopentylmethanamine | Cyclopentyl + CH₂NH₂ + CH₂CH₂OCH₃ | Monoamine transporter modulation | Early 2010s |
Later Spice-type SCs | Cyclopentyl fused to heterocyclic head groups | Potent CB receptor agonism | Post-2015 |
The molecule’s architecture integrates three key elements:
Table 2: Key Physicochemical Parameters of [1-(2-Methoxyethyl)cyclopentyl]methanamine
Parameter | Value / Property | Biological Implication |
---|---|---|
LogP (Est.) | ~1.8-2.2 | Balanced lipophilicity for CNS penetration |
pKa (Amine) | ~10.2-10.6 | >99% protonated at pH 7.4; facilitates ionic binding |
H-Bond Donors | 1 (NH₃⁺) | Targets amine-recognition sites |
H-Bond Acceptors | 2 (Amine + Ether O) | Enhances solubility; auxiliary binding interactions |
TPSA (Ų) | ~35-40 | Moderate membrane permeability |
Synergy arises because the methoxyethyl chain mitigates the high hydrophobicity typical of unsubstituted cyclopentylmethylamines. This allows engagement with targets requiring polar contacts without sacrificing bioavailability—a functional group combination rarely seen in early-generation NPS but increasingly prevalent in patents targeting neurological disorders [3] [6].
This compound exemplifies strategic scaffold hopping in CNS-active molecule discovery. Its design principles—retaining a protonatable amine while varying the lipophilic component—enable predictable shifts in target specificity:
Table 3: Bioactivity Profile of Structurally Related Amine Derivatives
Compound Type | Target Engagement | Functional Outcome | Ref |
---|---|---|---|
BZT Analogs | DAT inhibition (slow kinetics) | Reduced cocaine reinforcement; low abuse liability | [7] |
Cyclopropylamine Ethers | Kinase (PI3K) inhibition | Anti-proliferative; anti-inflammatory effects | [3] |
Phosphonate-Amine Conjugates | Immune cell modulation | Immunomodulatory activity | [5] |
[1-(2-Methoxyethyl)cyclopentyl]methanamine (Inferred) | DAT/SERT modulation; potential kinase interaction | Extended neurotransmitter effects; possible neuroprotection | [7] |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3